2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of three chlorine atoms and a phenyl group attached to the benzothiadiazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with sulfur and a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired benzothiadiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiadiazine ring .
Wissenschaftliche Forschungsanwendungen
2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine: Used as a fungicide and in other agricultural applications.
Uniqueness
2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- is unique due to the presence of three chlorine atoms and a phenyl group, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
89983-58-4 |
---|---|
Molekularformel |
C13H7Cl3N2S |
Molekulargewicht |
329.6 g/mol |
IUPAC-Name |
5,6,7-trichloro-3-phenyl-2H-1,2,4-benzothiadiazine |
InChI |
InChI=1S/C13H7Cl3N2S/c14-8-6-9-12(11(16)10(8)15)17-13(18-19-9)7-4-2-1-3-5-7/h1-6H,(H,17,18) |
InChI-Schlüssel |
ALYGEKSQPIKGNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3SN2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.